

Module 1: The Optimization Matrix (Theory & Mechanism)

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Compound of Interest

Compound Name: Aminomethyltrioxsalen

CAS No.: 64358-50-5

Cat. No.: B1664890

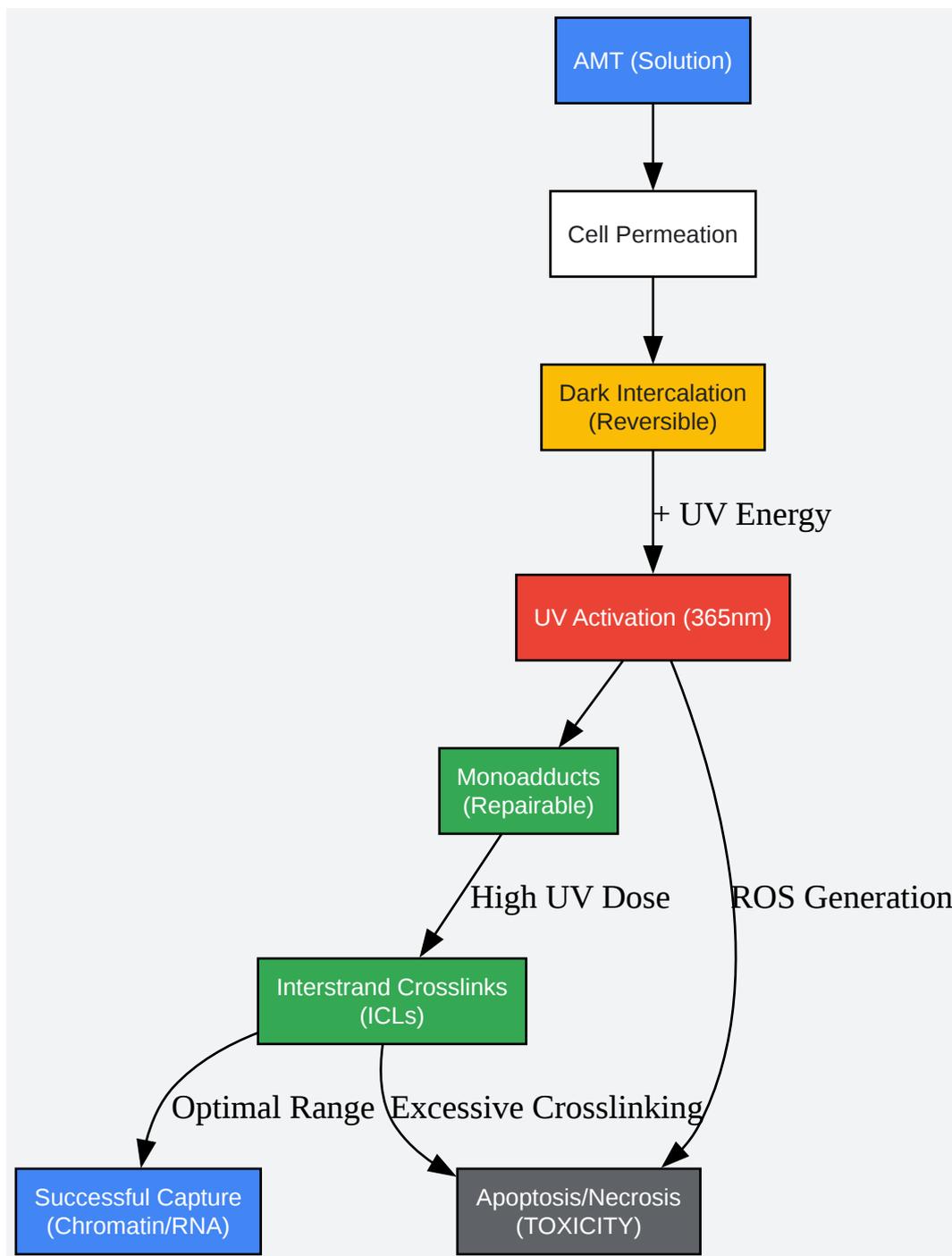
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Before fixing the protocol, you must understand how AMT kills your cells. Toxicity arises from two distinct phases:

- **Dark Toxicity (Intercalation):** High concentrations of AMT can physically distort the DNA helix even without UV, inhibiting polymerase progression.
- **Phototoxicity (Crosslinking & ROS):** Upon 365 nm UV irradiation, AMT forms covalent monoadducts and interstrand crosslinks (ICLs). Excessive ICLs trigger apoptosis (replication arrest). Furthermore, UV irradiation of psoralens can generate off-target Reactive Oxygen Species (ROS).

The "Safe Zone" Visualization

To minimize toxicity, you must operate in the "Functional Window"—the minimum concentration required to capture your interaction of interest without shattering the genome.



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Figure 1: Mechanism of AMT action. Toxicity stems from excessive crosslinking (ICLs) or ROS generation during UV activation.

Module 2: Optimization Protocol (The "Checkerboard" Assay)

Do not guess your concentration. Perform a Checkerboard Titration to find the specific limit for your cell line.

Phase A: Preparation

- Stock Solution: Dissolve AMT-HCl in water or DMSO to 10 mg/mL. Note: AMT-HCl is water-soluble; free base requires DMSO.
- Cell State: Use cells at 70-80% confluency. Over-confluent cells have different chromatin accessibility.

Phase B: The Titration Matrix

Set up a 6-well plate or 12-well plate experiment varying AMT Concentration and UV Dose.

Variable	Condition A (Low)	Condition B (Med)	Condition C (High)
AMT Conc.	0.1 µg/mL (~0.3 µM)	1.0 µg/mL (~3.4 µM)	10 µg/mL (~34 µM)
UV Energy	0.4 J/cm ²	1.0 J/cm ²	3.0 J/cm ²

Recommended Starting Point: 1.0 µg/mL AMT with 1.0 J/cm² UV (365 nm).

Phase C: The Execution Workflow

- Wash: Wash cells 2x with PBS to remove serum (serum proteins can scavenge AMT).
- Incubate (Dark): Add AMT (diluted in PBS + Glucose) for 10-15 minutes at 37°C.
 - Why? AMT equilibrates rapidly. Long incubations (>1 hr) increase toxicity without increasing intercalation significantly.
- Irradiate: Expose cells to 365 nm UV light on ice.
 - Critical: Keep cells on ice to prevent heat-induced stress during irradiation.

- Wash (Post-UV): Immediately wash 2x with PBS to remove free AMT.
- Recovery: Add full growth medium and allow recovery for 1-4 hours (if studying viability) or lyse immediately (if studying structure).

Module 3: Troubleshooting & FAQs

Q1: My cells detach immediately after UV treatment. Is it the AMT or the UV? Diagnosis: This is likely heat shock or UV-B contamination, not chemical toxicity from AMT.

- Solution 1 (Heat): Are you irradiating on a transilluminator? These get hot. Place the cell culture plate on a tray of ice directly on the UV source.
- Solution 2 (Wavelength): Ensure your bulbs are strictly 365 nm (UV-A). If your source emits 254 nm (UV-C) or 302 nm (UV-B), you will kill cells instantly regardless of AMT concentration. Use a Mylar filter if necessary to block UV-B/C.

Q2: I see precipitation when I add AMT to my media. Diagnosis: AMT free base has poor solubility in aqueous buffers.

- Solution: Use AMT Hydrochloride (AMT-HCl). It is significantly more water-soluble. If you must use the free base, dissolve in DMSO first, and ensure the final DMSO concentration on cells is <0.5%.

Q3: I have low toxicity, but also low crosslinking efficiency (no pull-down). Diagnosis: Competitive absorption or insufficient intercalation time.

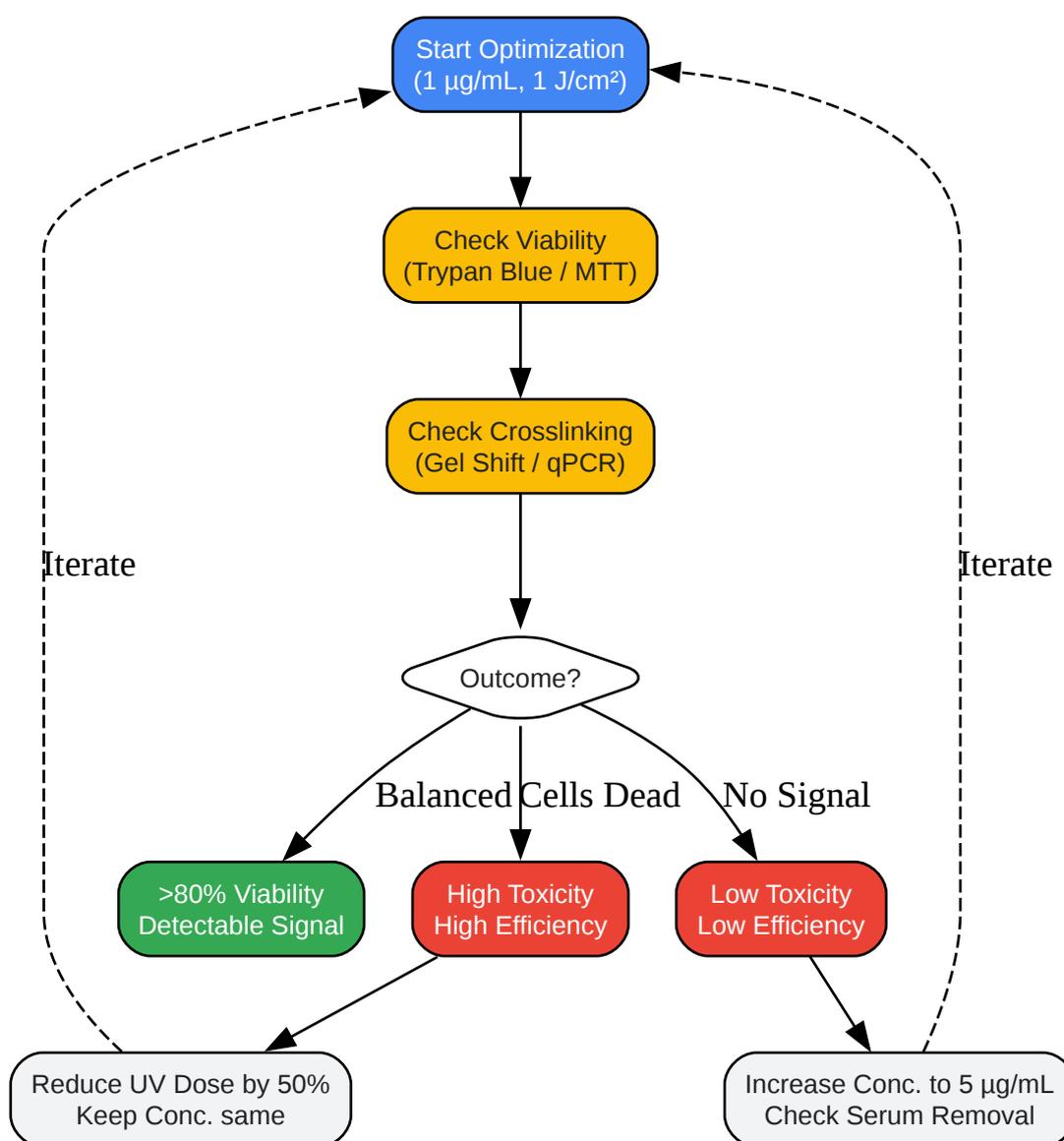
- Solution:
 - Serum Starvation: Did you leave FBS in the media? Albumin binds psoralens. Perform the incubation in PBS or serum-free media.
 - Purity: Check the age of your AMT. Psoralens degrade/oxidize over time.
 - Re-dosing: Instead of one high dose of UV, try "fractionated dosing": 0.5 J/cm² -> Rest 1 min -> 0.5 J/cm². This allows monoadducts to convert to crosslinks more efficiently.

Q4: Can I use AMT for live-cell imaging without killing the cells? Diagnosis: You are asking for a "trace" label.

- Solution: Yes, but you must stay below 0.1 µg/mL. At this level, you get minimal crosslinking (mostly monoadducts), which the cell's NER (Nucleotide Excision Repair) pathway can fix. However, for structural mapping (like Hi-C or SPLASH), you generally need to kill the cell to freeze the structure.

Module 4: Experimental Logic Flowchart

Use this decision tree to adjust your parameters based on your assay results.



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Figure 2: Troubleshooting logic flow for balancing AMT toxicity and efficacy.

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